molecular formula C11H13BrN2O3S B13275448 [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide

[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide

Cat. No.: B13275448
M. Wt: 333.20 g/mol
InChI Key: CHYAVYRZFLNQAJ-UHFFFAOYSA-N
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Description

[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide: is an organic compound that features a bromophenyl group, a pyrrolidinone ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-bromobenzaldehyde, pyrrolidinone, and methanesulfonyl chloride.

    Step 1: The 4-bromobenzaldehyde undergoes a condensation reaction with pyrrolidinone in the presence of a base such as sodium hydride to form the intermediate 1-(4-bromophenyl)-5-oxopyrrolidine.

    Step 2: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product, [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidinone ring.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Used in the development of novel drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • [1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide
  • [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide
  • [1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide

Comparison:

  • Uniqueness: The presence of the bromine atom in [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide imparts unique electronic and steric properties, influencing its reactivity and interactions.
  • Reactivity: The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.
  • Applications: The brominated compound may exhibit different biological activities compared to its chlorinated, fluorinated, or methylated counterparts, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C11H13BrN2O3S

Molecular Weight

333.20 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide

InChI

InChI=1S/C11H13BrN2O3S/c12-9-1-3-10(4-2-9)14-6-8(5-11(14)15)7-18(13,16)17/h1-4,8H,5-7H2,(H2,13,16,17)

InChI Key

CHYAVYRZFLNQAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)CS(=O)(=O)N

Origin of Product

United States

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